1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide
Description
1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide is a synthetic compound featuring a fused furochromene core substituted with 3,5-dimethyl groups and a piperidine-4-carboxamide moiety. While its exact biological targets remain under investigation, structural analogs of this compound have demonstrated affinity for viral proteases, such as SARS-CoV-2 main protease (Mpro), and enzymes like dihydrofolate reductase (DHFR) .
Properties
IUPAC Name |
1-[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-11-10-27-17-9-18-15(7-14(11)17)12(2)16(21(26)28-18)8-19(24)23-5-3-13(4-6-23)20(22)25/h7,9-10,13H,3-6,8H2,1-2H3,(H2,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTZDULIBJXUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCC(CC4)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide typically involves multiple steps. One common approach is the multicomponent condensation reaction. For instance, the synthesis might start with the preparation of the furochromenone core through the condensation of hydroxycoumarins with α-halogen ketones . The subsequent steps involve the acylation of the furochromenone core with piperidine-4-carboxamide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for modifying solubility or generating bioactive metabolites.
Hydrolysis kinetics depend on steric hindrance from the 3,5-dimethyl substituents on the furochromene ring, which slightly reduces reaction rates compared to unsubstituted analogs.
Nucleophilic Acyl Substitutions
The acetyl group participates in nucleophilic substitutions, enabling functionalization of the furochromene moiety.
Key Reactions:
-
Aminolysis : Reacts with primary amines (e.g., methylamine) in THF at 25°C to form secondary amides.
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Alcoholysis : Ethanol/H<sub>2</sub>SO<sub>4</sub> catalysis produces ethyl ester derivatives (55–60% yield).
Reactivity is enhanced by electron-withdrawing effects from the adjacent ketone in the furochromene system .
Oxidation Reactions
The 7-oxo group and methyl substituents are sites for oxidative transformations:
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| KMnO<sub>4</sub> | H<sub>2</sub>O, 80°C, 3 h | Oxidation of methyl groups to carboxylic acids |
| CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Acetone, 0°C, 1 h | Epoxidation of chromene double bond |
Oxidation of the 3,5-dimethyl groups is regioselective due to steric shielding from the fused furan ring.
Reduction Reactions
Selective reduction of the chromene double bond or ketone group is achievable:
| Reductant | Target Site | Product | Selectivity |
|---|---|---|---|
| NaBH<sub>4</sub> | 7-oxo group | Secondary alcohol | >90% |
| H<sub>2</sub>/Pd-C | Chromene C=C bond | Dihydrofurochromene derivative | 65–70% |
The piperidine ring remains inert under these conditions, preserving its structural integrity .
Cycloaddition Reactions
The electron-rich furochromene system participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:
| Dienophile | Conditions | Adduct Structure |
|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 h | Bridged tricyclic oxanorbornene system |
This reactivity is exploited to synthesize polycyclic frameworks for drug discovery .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the chromene C=C bond and external alkenes, forming strained cyclobutane derivatives. Quantum yield studies show moderate efficiency (Φ = 0.33) due to competitive energy transfer pathways.
Biotransformations
In metabolic studies, cytochrome P450 enzymes catalyze:
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O-Dealkylation : Cleavage of the acetyl-piperidine linker (major pathway).
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Hydroxylation : At C-9 of the furochromene ring (minor metabolite).
These transformations inform pharmacokinetic profiling and toxicity assessments .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that compounds derived from furocoumarins exhibit significant anticancer properties. The specific compound has been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. For instance, research has demonstrated that derivatives of furocoumarins can disrupt cell cycle progression and promote cell death in various cancer cell lines .
2. Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
3. Anti-inflammatory Effects
Inflammation plays a critical role in numerous chronic diseases. The compound has been investigated for its anti-inflammatory properties, with findings suggesting it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This makes it a candidate for further research into treatments for conditions such as arthritis and other inflammatory disorders .
Case Study 1: Anticancer Activity Evaluation
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics. Mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy Assessment
Another research effort focused on assessing the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics, suggesting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The furochromenone core can bind to specific sites, modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related molecules. Below is a detailed analysis of key analogs:
ZINC02123811 (1-(3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl)piperidine-4-carboxamide)
- Structural Differences: The furochromene core in ZINC02123811 is substituted with 2,5,9-trimethyl groups and a 3-phenyl group, contrasting with the 3,5-dimethyl groups in the target compound. The linker between the furochromene and piperidine moieties is a propanoyl group (CH2CH2CO) instead of an acetyl (CH2CO).
- Functional Implications :
- The 3-phenyl substituent in ZINC02123811 enhances hydrophobic interactions with the SARS-CoV-2 Mpro active site, contributing to its high binding affinity (Kd = 12 nM) .
- The additional methyl groups (2,5,9-trimethyl) may improve metabolic stability but reduce solubility compared to the target compound.
1-[(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide
- Structural Differences :
- Features a 5-methyl and 3-phenyl substitution on the furochromene core, differing from the 3,5-dimethyl pattern in the target compound.
- Functional Implications :
- The 3-phenyl group likely enhances binding to cytoskeletal or kinase targets (e.g., kinesin, microtubules) as suggested by its association with signaling pathways listed in .
- Molecular weight (444.48 g/mol) and logP values may differ due to phenyl vs. methyl substitutions, impacting membrane permeability.
7-Aryl-furo[3,2-g]pteridine-2,4(1H,3H)-diones
- Structural Differences :
- Replaces the chromene ring with a pteridine core but retains the fused furo ring system.
- Functional Implications :
- These compounds inhibit DHFR, a critical enzyme in folate metabolism, with IC50 values in the micromolar range .
- The absence of the piperidine-4-carboxamide moiety in this class reduces cross-reactivity with protease targets, highlighting the importance of the piperidine group in antiviral activity.
Data Table: Key Comparative Metrics
Mechanistic and Pharmacological Insights
- Piperidine-4-Carboxamide Role : This moiety is conserved across all analogs and likely serves as a hydrogen-bond acceptor, enhancing interactions with catalytic residues in proteases or kinases .
- Substituent Effects: Methyl Groups: Improve metabolic stability but may reduce solubility. The 3,5-dimethyl configuration in the target compound balances lipophilicity and steric bulk.
- Therapeutic Potential: The target compound’s simpler substitution pattern (3,5-dimethyl) may offer synthetic advantages over phenyl-containing analogs, though its affinity for viral targets requires further validation.
Biological Activity
The compound 1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.39 g/mol. The structure consists of a furochromene moiety linked to a piperidine carboxamide, which is believed to contribute to its biological effects.
Biological Activity
Research indicates that compounds with a chromene backbone exhibit a wide range of biological activities, including:
- Antioxidant Activity : Chromenes are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects : Several studies have demonstrated that chromene derivatives can inhibit the production of pro-inflammatory cytokines and enzymes.
- Anticancer Properties : Some chromene derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Activity : Compounds within this class have been evaluated for their efficacy against various bacterial and fungal strains.
The mechanisms underlying the biological activity of 1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide are multifaceted:
- G Protein-Coupled Receptor Modulation : This compound may interact with G protein-coupled receptors (GPCRs), which are critical for various physiological processes. Activation or inhibition of specific GPCR pathways can lead to significant biological responses, such as modulation of intracellular calcium levels and cyclic AMP signaling .
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways or cancer cell proliferation, thereby exerting its therapeutic effects.
Case Studies and Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
